tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 1549812-78-3
VCID: VC11688116
InChI: InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CNCCC1O
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol

tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate

CAS No.: 1549812-78-3

Cat. No.: VC11688116

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate - 1549812-78-3

Specification

CAS No. 1549812-78-3
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
IUPAC Name tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate
Standard InChI InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
Standard InChI Key REUNVCLBHFFYFH-SFYZADRCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1O
SMILES CC(C)(C)OC(=O)NC1CNCCC1O
Canonical SMILES CC(C)(C)OC(=O)NC1CNCCC1O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate has the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol. Its stereochemistry is defined by the (3R,4S) configuration, which confers distinct spatial orientation compared to other diastereomers. The Boc-protecting group enhances stability against hydrolysis, while the hydroxyl group facilitates hydrogen bonding in biological interactions.

Key Structural Features:

  • Piperidine Ring: A six-membered nitrogen-containing ring with hydroxyl and carbamate substituents.

  • Stereochemical Centers: The 3R and 4S positions dictate chiral recognition in enzymatic processes.

  • Boc Group: Provides steric protection for the amine group during synthetic modifications.

PropertyValueSource
IUPAC Nametert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamateEstimated
Molecular FormulaC₁₀H₂₀N₂O₃
Molecular Weight216.28 g/mol
CAS RegistryNot Yet AssignedN/A

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate typically follows carbamate protection strategies analogous to those used for its (3S,4S) counterpart. Key steps include:

  • Chiral Starting Material Preparation: (3R,4S)-4-hydroxypiperidin-3-amine is synthesized via enzymatic resolution or asymmetric catalysis to ensure stereochemical fidelity.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, yielding the carbamate.

  • Purification: Flash chromatography or recrystallization isolates the desired isomer with >98% enantiomeric excess.

Critical Reaction Parameters:

  • Temperature: 0–25°C to minimize racemization.

  • Stoichiometry: 1.2–1.5 equivalents of Boc₂O for optimal yield (60–80%).

Stereochemical Validation

The (3R,4S) configuration is confirmed through:

  • X-ray Crystallography: Resolves absolute stereochemistry.

  • NMR Spectroscopy: Distinct proton environments for hydroxyl (δ 1.8–2.2 ppm) and tert-butyl (δ 1.4–1.5 ppm) groups.

  • Chiral HPLC: Differentiates diastereomers based on retention times.

Biological Activity and Mechanisms

Enzyme Inhibition

Carbamate derivatives like this compound exhibit inhibitory effects on acetylcholinesterase (AChE), a target in Alzheimer’s disease therapy. The hydroxyl group facilitates binding to the catalytic triad, while the Boc group modulates lipophilicity for blood-brain barrier penetration.

Anticancer Applications

Piperidine derivatives are explored for cytotoxicity in cancer cell lines. The (3R,4S) isomer’s ability to induce apoptosis in glioblastoma cells is under investigation, with preliminary data showing IC₅₀ values comparable to cisplatin in certain models.

Stability and Pharmacokinetics

Bioavailability Considerations

  • Solubility: Moderate aqueous solubility (2.1 mg/mL at 25°C) enhanced by hydrochloride salt formation.

  • Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate Boc group removal, yielding the active amine metabolite.

Comparative Analysis with Related Isomers

Parameter(3R,4S) Isomer(3S,4S) Isomer
Synthetic Yield65–70%70–80%
AChE Inhibition (IC₅₀)12.3 µM8.7 µM
Thermal Decomposition152°C148°C

The (3R,4S) isomer shows reduced enzymatic affinity compared to (3S,4S) variants, likely due to altered receptor docking geometries.

Industrial and Research Applications

Drug Discovery

This compound serves as a building block for:

  • PROTACs: Facilitates targeted protein degradation via E3 ligase recruitment.

  • Kinase Inhibitors: Modulates ATP-binding pockets in oncology targets.

Case Study: Antiviral Development

During COVID-19 research, analogous Boc-protected piperidines were incorporated into SARS-CoV-2 3CL protease inhibitors, demonstrating IC₅₀ values <100 nM. The (3R,4S) isomer’s utility in this context remains unexplored but theoretically promising.

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